molecular formula C9H9N3O3S B4847526 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B4847526
M. Wt: 239.25 g/mol
InChI Key: QTPAOJHWLBUDQJ-UHFFFAOYSA-N
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Description

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methylfuran-3-yl group at position 5 and a sulfanyl acetamide moiety at position 2. This compound’s structural hybrid of oxadiazole and furan motifs positions it as a candidate for pharmacological exploration, particularly in antimicrobial and enzyme-targeted applications.

Properties

IUPAC Name

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-5-6(2-3-14-5)8-11-12-9(15-8)16-4-7(10)13/h2-3H,4H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPAOJHWLBUDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329305
Record name 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876577-89-8
Record name 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves the reaction of 2-methylfuran-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with chloroacetic acid to introduce the sulfanylacetamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has shown that oxadiazole derivatives possess antimicrobial properties. Compounds similar to 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide have been investigated for their efficacy against various bacterial strains and fungi. The presence of the furan moiety enhances the antibacterial activity by potentially interacting with microbial enzymes .
  • Anticancer Properties : Studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines .

Agricultural Science

  • Pesticidal Activity : The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Research into similar compounds indicates that they can act as effective insecticides or fungicides, providing an eco-friendly alternative to conventional pesticides .
  • Plant Growth Regulators : There is emerging evidence that oxadiazole derivatives can influence plant growth positively. They may enhance growth rates or improve resistance to environmental stressors, making them valuable in agricultural applications .

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones compared to controls, suggesting strong antibacterial properties.
  • Cancer Cell Line Testing : In vitro assays were conducted on human cancer cell lines (e.g., HeLa cells) using this compound. Results showed a dose-dependent decrease in cell viability, indicating potential anticancer effects.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substituents significantly influence physicochemical properties and bioactivity. Key comparisons include:

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity Source
2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide 2-Methylfuran-3-yl None (free acetamide) ~322.35* Not explicitly reported
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Bromophenyl 3-Trifluoromethylphenyl 458.25 Not reported; high cost ($499.07/5mg)
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) 1H-Indol-3-ylmethyl 2-Methylphenyl 378 LOX inhibition, BChE inhibition
5-(3-Chlorophenyl)-2-((N-substituted)-2-acetamoyl)sulfanyl-1,3,4-oxadiazole derivatives 3-Chlorophenyl Varied aryl groups ~350–420 Antibacterial, thrombolytic

Observations :

  • Bulky substituents (e.g., indol-3-ylmethyl in ) improve enzyme inhibition (e.g., LOX, BChE) due to enhanced hydrophobic interactions.
  • Furan vs. phenyl : The 2-methylfuran group in the target compound offers moderate electron-donating effects and metabolic stability compared to halogenated phenyl groups.
Bioactivity Profiles
  • Antibacterial Activity: Shah et al. reported a derivative with a 4-acetamidophenyl-oxadiazole moiety showing excellent activity against S. aureus (MIC: 63 µg/mL). The target compound’s methylfuran group may reduce potency against Gram-positive bacteria due to diminished electron-withdrawing effects.
  • Enzyme Inhibition :

    • Indole-substituted derivatives (e.g., 8e ) showed LOX inhibition (IC₅₀: ~12 µM) and BChE inhibition (IC₅₀: ~8 µM), attributed to the indole’s planar aromaticity. The target compound’s furan may exhibit weaker enzyme binding due to reduced π-stacking capacity.
  • Anti-inflammatory Potential: Furan-containing triazole derivatives in displayed anti-exudative activity comparable to diclofenac (10 mg/kg dose). This suggests the furan moiety in the target compound could synergize with the oxadiazole scaffold for anti-inflammatory applications.
Physicochemical Properties
  • Solubility : Methylfuran’s moderate polarity may enhance aqueous solubility compared to bromophenyl derivatives , which are highly lipophilic.
  • Stability : The oxadiazole-thioacetamide linkage is prone to hydrolysis, but methylfuran’s steric bulk may confer slight stability improvements over smaller substituents.

Biological Activity

2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and antibacterial effects, and summarizes relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H10N4O2S
  • Molecular Weight : 221.24 g/mol
  • IUPAC Name : this compound .

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the oxadiazole ring exhibit significant anticancer properties. For example, derivatives synthesized from furan-based compounds were tested against various cancer cell lines such as HeLa (cervical carcinoma) and HepG2 (liver carcinoma).

Key Findings:

  • The compound showed cytotoxicity with an IC50 value of 62.37 µg/mL against the HeLa cell line .
  • The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. The compound was tested against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • It exhibited a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • The antibacterial activity was assessed using the disc diffusion method, where zones of inhibition were measured to evaluate efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the furan ring and oxadiazole moiety is crucial for its biological activity.

Structural Feature Effect on Activity
Furan RingEnhances cytotoxicity and antibacterial activity
Oxadiazole MoietyEssential for interaction with biological targets

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that modifications to the furan structure significantly impacted potency .
  • Antimicrobial Testing :
    • Another study investigated the antimicrobial properties of furan derivatives against clinical isolates of bacteria. Compounds similar to this compound showed promising results with effective inhibition against multiple bacterial strains .

Q & A

Q. What are the standard synthetic protocols for 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions. For example, intermediate 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives are synthesized via solvent-free reductive amination with aldehydes . Key steps include:

  • Reaction optimization : Temperature (70–100°C), solvent selection (e.g., ethanol, dichloromethane), and pH control (acidic for cyclization).
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Characterization : NMR (¹H/¹³C) confirms regioselectivity; IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹); mass spectrometry validates molecular weight .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR detects sulfanyl (-S-) and acetamide (-NHCO-) protons, while ¹³C NMR confirms oxadiazole ring carbons (δ ~160–170 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1250 cm⁻¹ (C-O-C in oxadiazole) and ~3300 cm⁻¹ (N-H stretch in acetamide) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₂N₄O₃S) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorometric methods .

Advanced Research Questions

Q. How can computational chemistry methods improve the synthesis and reaction design for this compound?

  • Quantum chemical calculations : DFT-based transition state analysis identifies energy barriers in cyclization steps .
  • Reaction path prediction : Tools like Gaussian or ORCA simulate intermediates (e.g., oxadiazole formation) to optimize solvent and temperature .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., bacterial enzymes) to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Compare protocols for variables like cell line passage number, serum concentration, and incubation time .
  • Structural analogs analysis : Evaluate substituent effects (e.g., 2-methylfuran vs. chlorophenyl) on activity using SAR tables .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and antimicrobial potency) .

Q. How can reaction yields be improved in multi-step synthesis, particularly during oxadiazole ring formation?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Lewis acids (ZnCl₂) or iodine improve ring closure kinetics .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?

  • Functional group prioritization : Use multivariate regression to rank substituent contributions (e.g., sulfanyl vs. methylfuran) .
  • Stereoelectronic effects : DFT-calculated parameters (HOMO/LUMO, Mulliken charges) correlate with bioactivity .
  • Data normalization : Apply machine learning (e.g., Random Forest) to harmonize heterogeneous datasets from literature .

Data Contradiction Analysis

Example : Discrepancies in anticancer activity (e.g., IC₅₀ = 10 μM in Study A vs. 50 μM in Study B).

  • Root cause : Variability in cell viability assays (MTT vs. resazurin) or incubation times (48 vs. 72 hours).
  • Resolution : Re-test compounds under standardized conditions (e.g., MTT at 24/48/72 hours) and validate with clonogenic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Reactant of Route 2
2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

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